molecular formula C13H16N4O B2897647 1-benzyl-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea CAS No. 956625-00-6

1-benzyl-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea

Cat. No.: B2897647
CAS No.: 956625-00-6
M. Wt: 244.298
InChI Key: DOEHPFSZACLALR-UHFFFAOYSA-N
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Description

1-benzyl-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives It features a benzyl group attached to the nitrogen atom of the urea moiety and a 1,3-dimethyl-1H-pyrazol-5-yl group attached to the carbonyl carbon of the urea

Scientific Research Applications

1-benzyl-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

While the specific mechanism of action for 1-benzyl-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea is not mentioned in the literature, some pyrazole derivatives have shown antiproliferative activity and effects on mTORC1 and autophagy . They reduced mTORC1 activity and increased autophagy at the basal level. In addition, they disrupted autophagic flux by interfering with mTORC1 reactivation and clearance of LC3-II under starvation/refeed conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea typically involves the reaction of benzyl isocyanate with 1,3-dimethyl-1H-pyrazol-5-amine. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of reduced urea derivatives.

    Substitution: Formation of substituted urea derivatives with new functional groups replacing the benzyl group.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-3-(1H-pyrazol-5-yl)urea
  • 1-benzyl-3-(1,3-dimethyl-1H-pyrazol-3-yl)urea
  • 1-benzyl-3-(1,3-dimethyl-1H-pyrazol-4-yl)urea

Uniqueness

1-benzyl-3-(1,3-dimethyl-1H-pyrazol-5-yl)urea is unique due to the specific positioning of the 1,3-dimethyl-1H-pyrazol-5-yl group, which can influence its chemical reactivity and biological activity. The presence of the benzyl group also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

1-benzyl-3-(2,5-dimethylpyrazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-10-8-12(17(2)16-10)15-13(18)14-9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEHPFSZACLALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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